molecular formula C4H5O3- B1241810 4-Oxobutanoate

4-Oxobutanoate

Cat. No.: B1241810
M. Wt: 101.08 g/mol
InChI Key: UIUJIQZEACWQSV-UHFFFAOYSA-M
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Description

4-Oxobutanoate, also known as succinate semialdehyde, is an organic compound with the molecular formula C4H5O3. It is the conjugate base of 4-oxobutanoic acid and is a key intermediate in various biochemical pathways. This compound is characterized by the presence of a ketone group and a carboxylate group, making it a versatile molecule in both synthetic and biological contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxobutanoate can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxybutanoate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the oxidation process .

Another method involves the hydrolysis of 4-oxobutanoyl chloride in the presence of water or a weak base. This reaction yields this compound and hydrochloric acid as by-products .

Industrial Production Methods

In industrial settings, this compound is often produced through the microbial fermentation of glucose. Specific strains of bacteria, such as Escherichia coli, are engineered to convert glucose into this compound through a series of enzymatic reactions. This method is advantageous due to its sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-Oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, alcohols.

Major Products

Mechanism of Action

The mechanism of action of 4-oxobutanoate involves its role as an intermediate in metabolic pathways. It is converted to succinate semialdehyde by the enzyme succinate semialdehyde dehydrogenase. This reaction is crucial in the metabolism of gamma-aminobutyric acid (GABA) and the tricarboxylic acid cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functionality as both a ketone and a carboxylate. This dual functionality allows it to participate in a wide range of chemical reactions and metabolic pathways, making it a versatile and valuable compound in various fields of research and industry .

Properties

Molecular Formula

C4H5O3-

Molecular Weight

101.08 g/mol

IUPAC Name

4-oxobutanoate

InChI

InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h3H,1-2H2,(H,6,7)/p-1

InChI Key

UIUJIQZEACWQSV-UHFFFAOYSA-M

SMILES

C(CC(=O)[O-])C=O

Canonical SMILES

C(CC(=O)[O-])C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

100 Mg. of 4-(8-methoxy-6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-yl)-4-oxobutyric acid in 10 ml. of benzene is treated with 60 mg. of piperidine. The solution obtained is allowed to stand for one hour and the crystalline material which forms is filtered, washed with ether and air dried to yield piperidinium 4-(8-methoxy-6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-yl)-4-oxobutyrate.
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Synthesis routes and methods II

Procedure details

100 Mg. of 4-(6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-yl)-4-oxobutyric acid in 15 ml. of hot benzene is treated with 60 mg. of isopropyl amine. The solution is allowed to cool to room temperature and the product is filtered off, washed with ether and dried to yield isopropylammonium 4-(6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-yl)-4-oxobutyrate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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